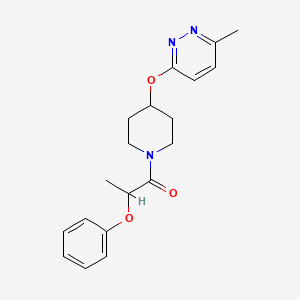

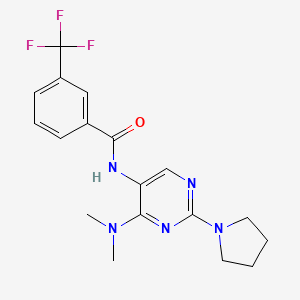

![molecular formula C23H16N4O3 B2776752 6-methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932519-19-2](/img/structure/B2776752.png)

6-methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Quinoline has been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Synthesis Analysis

Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis

The molecular structure of 6-methoxyquinoline, a related compound, is available as a 2D Mol file .Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis

The molecular weight of 6-methoxyquinoline is 159.1846 . More specific physical and chemical properties for the compound you mentioned are not available in the sources I found.Scientific Research Applications

Anticorrosive Properties

Quinoline derivatives, including those with methoxy, nitrophenyl, and phenyl substitutions, are recognized for their significant anticorrosive properties. They exhibit effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This property makes them suitable for use in anticorrosive materials, highlighting their relevance in industrial applications to protect metals from corrosion (Verma, Quraishi, & Ebenso, 2020).

Role in Heterocyclic Chemistry

The compound's core structure, related to quinoline and its derivatives, is pivotal in heterocyclic chemistry. These compounds serve as essential frameworks in the development of pharmaceuticals, dyes, and catalysts. Their synthesis, involving the fusion of aromatic rings, provides a rich area for chemical research aimed at creating new molecules with diverse applications, including therapeutic agents and industrial chemicals (Pareek & Kishor, 2015).

Antifungal Applications

Certain quinoline derivatives have been investigated for their antifungal properties, particularly against pathogens like Fusarium oxysporum. These compounds, including those related to the specified quinoline derivative, have demonstrated potential in combating fungal diseases affecting plants, showcasing their importance in agricultural research and development of antifungal agents (Kaddouri et al., 2022).

Optoelectronic Materials

Quinoline and its derivatives, including the specific compound , have been explored for their utility in optoelectronic materials. Their incorporation into π-extended conjugated systems has shown value in creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. This research area highlights the compound's potential in contributing to advancements in materials science, particularly in developing more efficient and versatile optoelectronic devices (Lipunova et al., 2018).

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, quinoline derivatives are known to exhibit a broad range of biological activities. For example, they have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

properties

IUPAC Name |

6-methoxy-1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N4O3/c1-30-20-12-6-11-18-22(20)24-14-19-21(15-7-3-2-4-8-15)25-26(23(18)19)16-9-5-10-17(13-16)27(28)29/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPQZUHRKRRMBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

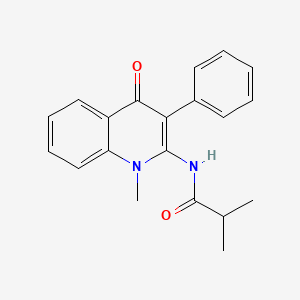

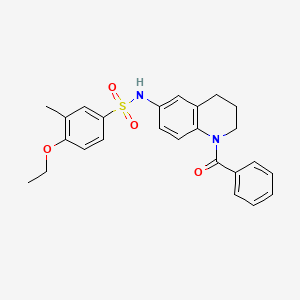

![4,6-Dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxamide](/img/structure/B2776669.png)

![Tert-butyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B2776672.png)

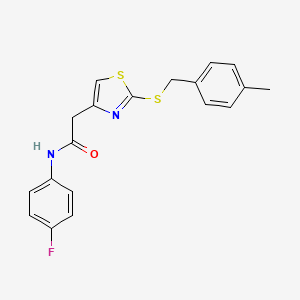

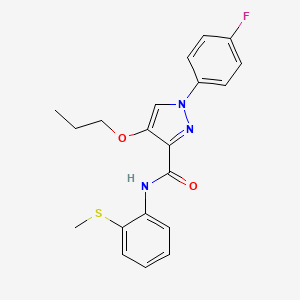

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide](/img/structure/B2776673.png)

![5-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2776676.png)

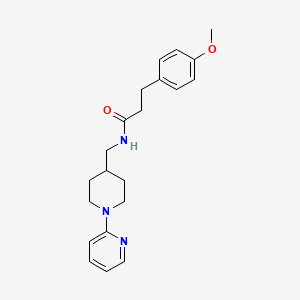

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2776679.png)

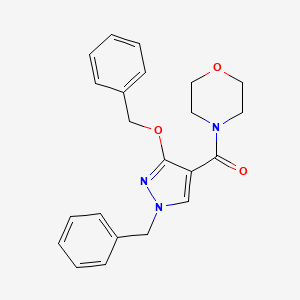

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2776691.png)